REACTION_CXSMILES
|
Cl[C:2]1[N:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:15][O-:16].[Na+].O.Cl>CO>[CH3:15][O:16][C:2]1[N:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=N1)C(F)(F)F
|
Name
|
sodium methoxide
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 hours
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
This was cooled in an ice-bath
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)O)C=CC(=N1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |